molecular formula C11H10F4N2O2 B2986409 N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1211146-43-8

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2986409
M. Wt: 278.207
InChI Key: SMAYSAWQAZZHAA-UHFFFAOYSA-N
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Description

“N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide” is a fluorinated compound. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR . The fluorine atoms in the compound would be particularly useful in 19F NMR, which can provide detailed information about the structure of fluorinated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the fluorine atoms it contains. Fluorine is highly electronegative, which can affect properties like polarity, boiling point, and melting point .

Scientific Research Applications

Nucleoside Transport Inhibition

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide analogs, specifically those with benzyl group substitutions, have been investigated for their ability to inhibit nucleoside transport. These compounds are designed to offer lower polarity than their counterparts, aiming to enhance oral absorption and CNS penetration. Notably, compounds like LUF5919 and LUF5929 have shown high affinity for the nucleoside transport protein ENT1, achieving Ki values in the low nanomolar range, which is significant for their potential therapeutic applications in conditions where nucleoside transport modulation is beneficial (Tromp et al., 2004).

Novel Insecticidal Activity

Research into the novel class of insecticides, such as Flubendiamide, which contains structural elements similar to N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide, has revealed extremely potent insecticidal activity against lepidopterous pests, including resistant strains. The unique chemical structure, characterized by novel substituents like a heptafluoroisopropyl group, plays a crucial role in its mode of action and safety profile for non-target organisms. This highlights the potential of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide analogs in developing new pest management solutions (Tohnishi et al., 2005).

Fluorination Chemistry

The compound's structural elements are utilized in fluorination chemistry, enhancing the synthesis of fluorinated organic molecules. This area of research is critical for developing pharmaceuticals and agrochemicals where fluorination can significantly alter biological activity and stability. The exploration of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide and its derivatives in catalysis and as reagents in fluorination reactions opens new avenues for synthetic organic chemistry and the development of novel compounds with enhanced properties (Li et al., 2014).

Catalytic Applications

In the realm of catalysis, derivatives of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide are being explored for their potential in facilitating various chemical transformations, including C-H bond activation and fluorination. These studies are pivotal in advancing green chemistry by developing more efficient and environmentally friendly catalytic processes. The ability of these compounds to act as catalysts or catalyst ligands in reactions that form carbon-fluorine bonds is particularly noteworthy, given the importance of fluorinated compounds in medicinal chemistry and material science (Vu et al., 2019).

Safety And Hazards

The safety and hazards of this compound would depend on factors like its reactivity and toxicity. Fluorinated compounds can sometimes be hazardous due to the reactivity of fluorine .

Future Directions

The future directions for the study of this compound would likely involve more detailed experimental studies to determine its properties and potential applications .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4N2O2/c12-8-3-1-7(2-4-8)5-16-9(18)10(19)17-6-11(13,14)15/h1-4H,5-6H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAYSAWQAZZHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide

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